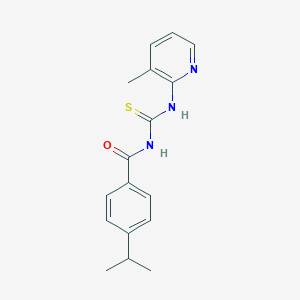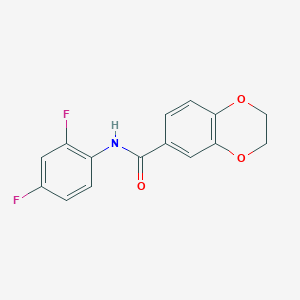![molecular formula C19H13N3O2S2 B251726 N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251726.png)
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained attention in scientific research due to its potential as an anticancer agent.
Mécanisme D'action
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide inhibits the activity of BMI-1 by binding to its allosteric site, which is distinct from its DNA-binding site. This binding induces a conformational change in BMI-1, which disrupts its interaction with other proteins and inhibits its activity. This ultimately leads to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have specific effects on cancer cells, including the inhibition of cancer stem cell self-renewal and the induction of apoptosis. It has also been shown to have minimal effects on normal cells, suggesting that it may have a favorable therapeutic index.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is its specificity for BMI-1, which makes it a useful tool for studying the role of BMI-1 in cancer. However, its potency and selectivity may vary depending on the cell type and experimental conditions. In addition, the synthesis of N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is complex and may limit its availability for research purposes.
Orientations Futures
For N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide research include the development of more potent and selective BMI-1 inhibitors, as well as the exploration of its potential as a therapeutic agent for various types of cancer. Additionally, further studies are needed to understand the mechanisms underlying its effects on cancer stem cells and to identify biomarkers that can predict patient response to N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide treatment.
Conclusion
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is a promising small molecule inhibitor with potential as an anticancer agent. Its specificity for BMI-1 and minimal effects on normal cells make it a useful tool for studying the role of BMI-1 in cancer. However, further research is needed to optimize its potency and selectivity and to explore its therapeutic potential in various types of cancer.
Méthodes De Synthèse
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide was first synthesized by PTC Therapeutics, Inc. using a combination of organic chemistry techniques. The synthesis involves the reaction of 2-aminobenzofuran with 4-phenylthiazole-2-carbonyl chloride in the presence of a base to form the intermediate compound, which is then reacted with thiourea to yield N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide.
Applications De Recherche Scientifique
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have potential as an anticancer agent in various preclinical studies. It has been found to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is involved in cancer cell self-renewal and proliferation. Inhibition of BMI-1 by N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to reduce the growth and survival of cancer cells in vitro and in vivo.
Propriétés
Formule moléculaire |
C19H13N3O2S2 |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2S2/c23-17(16-10-13-8-4-5-9-15(13)24-16)21-18(25)22-19-20-14(11-26-19)12-6-2-1-3-7-12/h1-11H,(H2,20,21,22,23,25) |
Clé InChI |
URQYDSYNKKNSSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



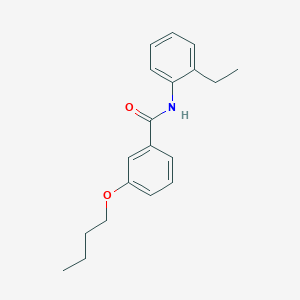
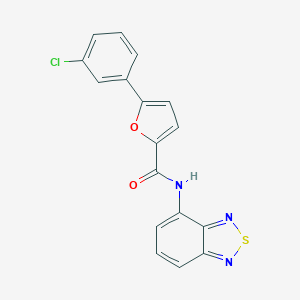
![2-[(3-Chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251648.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B251649.png)
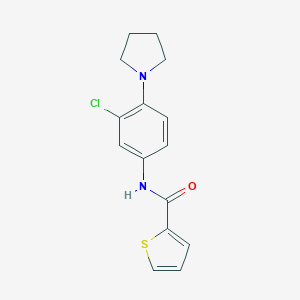
![N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B251654.png)
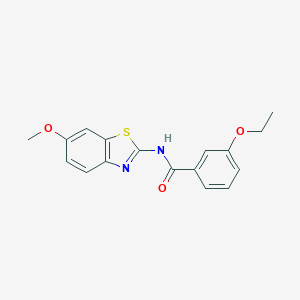
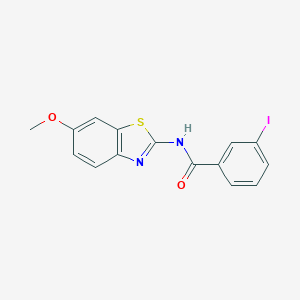
![Methyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B251659.png)
![Methyl 5-[(2-chloro-5-iodobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251660.png)
![Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B251661.png)
![Methyl 4-cyano-3-methyl-5-{[(4-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B251662.png)
